Entomology and Pest Control
Insect ryanodine receptor (RyR) is a promising target for novel insecticides. Researchers have designed and synthesized a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent. Among these compounds, N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g) exhibited significant larvicidal activity against the diamondback moth (Plutella xylostella) at a concentration of 0.1 mg/L. Molecular docking studies suggest that these compounds may act as activators of insect RyR .
Organic Chemistry
The 2H-pyran (2HP) ring is a structural motif found in natural products. Recent advances in synthetic methods have enabled access to 2HPs, excluding those fused to aromatic rings (e.g., 2H-chromenes). These monocyclic or fused polycyclic 2HPs serve as key intermediates in the construction of bioactive compounds .
N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a complex organic compound that features a benzhydryl group, a tetrahydro-2H-pyran moiety, and an isonicotinamide structure. This compound belongs to a class of heterocyclic compounds that are characterized by the presence of a pyridine ring. The molecular formula for N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is , and it has significant potential in medicinal chemistry due to its structural attributes.
The tetrahydro-2H-pyran group contributes to the compound's lipophilicity and may enhance its ability to penetrate biological membranes, while the benzhydryl moiety may provide additional pharmacological properties. The isonicotinamide part of the structure is known for its involvement in various biological activities, particularly in relation to nicotinic receptors.
N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide exhibits various biological activities, including:
The synthesis of N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves several synthetic steps:
N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has potential applications in:
Interaction studies involving N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide focus on its binding affinity to various biological targets:
Several compounds share structural similarities with N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. Below are some notable examples:
The uniqueness of N-benzhydryl-2-((tetrahydro-2H-pyran-4-yloxy)methoxy)isonicotinamide lies in its specific combination of a benzhydryl moiety with an isonicotinamide structure, which may enhance its pharmacological profile compared to other similar compounds. Its diverse synthetic routes also allow for modifications that could lead to improved efficacy or selectivity in therapeutic applications.